N-(3,5-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide (D2624) is a novel anticonvulsant agent belonging to a new series of experimental compounds related to lidocaine. [] It acts as a central nervous system depressant. It is currently in the preclinical stage of development and is not approved for human use.
D2624 undergoes extensive first-pass metabolism in rats, primarily through oxidative and hydrolytic pathways. [] In rats, the major metabolic pathway involves reduction of the amide group to form the primary alcohol metabolite, D3017. [] D3017 can be further oxidized to its carboxylic acid derivative, D3270. [] Hydrolysis of the amide bond in both D2624 and D3017 results in the formation of 2,6-dimethylaniline (2,6-DMA). [] In vitro studies using rat and human liver microsomes demonstrated the NADPH-dependent formation of D3017 and the NADPH-independent formation of 2,6-DMA, suggesting the involvement of amidase enzymes in the latter pathway. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1